molecular formula C12H8BrNO2 B1286851 4-(6-Bromopyridin-2-yl)benzoic acid CAS No. 928658-23-5

4-(6-Bromopyridin-2-yl)benzoic acid

Cat. No. B1286851
CAS RN: 928658-23-5
M. Wt: 278.1 g/mol
InChI Key: LJVFAKRRQNUNES-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)benzoic acid is a compound that can be associated with various chemical reactions and has potential applications in different fields such as pharmaceuticals and materials science. The compound is characterized by the presence of a bromopyridine group attached to a benzoic acid moiety, which can be involved in various chemical interactions and transformations.

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions, such as the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organic boron compounds and halides. For instance, the Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid under standard conditions yields a complex product with a benzoic acid moiety . This method could potentially be adapted for the synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(6-Bromopyridin-2-yl)benzoic acid can be elucidated using various spectroscopic methods such as IR, UV-Visible, NMR, and mass analysis. For example, metal complexes of a related ligand derived from 4-(2-aminopyridin-3-methylene)aminobenzoic acid were characterized using these techniques . The geometry of these complexes was determined to be octahedral or square planar, which provides insight into the possible coordination patterns and structural aspects of 4-(6-Bromopyridin-2-yl)benzoic acid.

Chemical Reactions Analysis

Compounds containing the bromopyridine and benzoic acid functional groups can participate in various chemical reactions. For instance, the formation of Schiff bases through the condensation of amines and aldehydes is a common reaction . The bromopyridine moiety can also be involved in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Additionally, the benzoic acid part of the molecule can engage in reactions typical for carboxylic acids, such as esterification and amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(6-Bromopyridin-2-yl)benzoic acid can be inferred from studies on similar compounds. For example, the solubility, melting point, and crystalline structure can be influenced by the presence of halogen atoms and the overall molecular geometry . The reactivity descriptors such as ionization energy, hardness, and electrophilicity can be calculated using density functional theory (DFT) to predict the reactivity of the compound . Additionally, the antimicrobial activity of related compounds suggests potential biological applications for 4-(6-Bromopyridin-2-yl)benzoic acid .

Scientific Research Applications

Suzuki–Miyaura Coupling

A study by McMillan, McNab, and Reed (2007) describes the Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid, resulting in a compound related to 4-(6-Bromopyridin-2-yl)benzoic acid. This process highlights the compound's utility in organic synthesis, particularly in forming complex molecular structures (McMillan, McNab, & Reed, 2007).

Crystallography and Hydrogen Bonding

Hemamalini and Fun (2010) examined a structure where 2-amino-5-bromopyridine interacts with benzoic acid through hydrogen bonding, forming a two-dimensional network. This study underscores the importance of such compounds in understanding molecular interactions and crystal structures (Hemamalini & Fun, 2010).

Coordination Chemistry and Uranyl Assembly

Carter and Cahill (2015) explored the use of bromo-substituted benzoic acid linkers in the synthesis of new compounds with the UO2(2+) cation. This research demonstrates the role of such compounds in developing new materials and studying molecular interactions (Carter & Cahill, 2015).

Liquid Crystal Formation

Kato et al. (1990) found that the interaction between a benzoic acid derivative and nonmesogenic 4,4′-bibyridine through hydrogen bonds leads to a novel molecular structure with liquid crystalline properties. This study highlights the potential of 4-(6-Bromopyridin-2-yl)benzoic acid in materials science, particularly in the development of new liquid crystal materials (Kato, Wilson, Fujishima, & Fréchet, 1990).

Synthesis of Novel Esters

Pinto et al. (2013) discussed the synthesis of esters derived from glucopyranose, using acids including benzoic derivatives. This illustrates the compound's role in the synthesis of diverse chemical structures, particularly in carbohydrate chemistry (Pinto, Silva, Cunha, Oliveira-Campos, Rodrigues, Hrdina, & Esteves, 2013).

Manganese(I) and Rhenium(I) Complexes

Lense et al. (2018) studied MnI and ReI complexes of a ligand similar to 4-(6-Bromopyridin-2-yl)benzoic acid. This research is significant for understanding the coordination behavior of such compounds and their potential applications in catalysis and materials science (Lense, Guzei, Andersen, & Thao, 2018).

Mechanism of Action

While the specific mechanism of action for 4-(6-Bromopyridin-2-yl)benzoic acid is not mentioned in the sources, it was initially identified as a ligand for G-protein coupled receptors, specifically for the human calcium-sensing receptor (CaSR).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(6-bromopyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-3-1-2-10(14-11)8-4-6-9(7-5-8)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVFAKRRQNUNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582927
Record name 4-(6-Bromopyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromopyridin-2-yl)benzoic acid

CAS RN

928658-23-5
Record name 4-(6-Bromopyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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